Benzamide, 4-((2,4-diamino-5-pyrimidinyl)methyl)-2,6-dimethoxy-

DHFR inhibition species selectivity Pneumocystis carinii

Benzamide, 4-((2,4-diamino-5-pyrimidinyl)methyl)-2,6-dimethoxy- (CAS 55687-57-5) is a 2,4-diaminobenzylpyrimidine derivative that functions as a selective inhibitor of bacterial dihydrofolate reductase (DHFR). This compound belongs to the same structural class as trimethoprim (TMP), the prototype antibacterial diaminopyrimidine, and is characterized by a 2,6-dimethoxy-substituted benzamide ring linked via a methylene bridge to a 2,4-diaminopyrimidine pharmacophore.

Molecular Formula C14H17N5O3
Molecular Weight 303.32 g/mol
CAS No. 55687-57-5
Cat. No. B14642880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzamide, 4-((2,4-diamino-5-pyrimidinyl)methyl)-2,6-dimethoxy-
CAS55687-57-5
Molecular FormulaC14H17N5O3
Molecular Weight303.32 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1C(=O)N)OC)CC2=CN=C(N=C2N)N
InChIInChI=1S/C14H17N5O3/c1-21-9-4-7(5-10(22-2)11(9)13(16)20)3-8-6-18-14(17)19-12(8)15/h4-6H,3H2,1-2H3,(H2,16,20)(H4,15,17,18,19)
InChIKeyLPLBKXARLUPNDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzamide, 4-((2,4-diamino-5-pyrimidinyl)methyl)-2,6-dimethoxy- (CAS 55687-57-5): A Validated 2,4-Diaminopyrimidine DHFR Inhibitor for Targeted Antibacterial Procurement


Benzamide, 4-((2,4-diamino-5-pyrimidinyl)methyl)-2,6-dimethoxy- (CAS 55687-57-5) is a 2,4-diaminobenzylpyrimidine derivative that functions as a selective inhibitor of bacterial dihydrofolate reductase (DHFR) [1]. This compound belongs to the same structural class as trimethoprim (TMP), the prototype antibacterial diaminopyrimidine, and is characterized by a 2,6-dimethoxy-substituted benzamide ring linked via a methylene bridge to a 2,4-diaminopyrimidine pharmacophore. Unlike the 3,4,5-trimethoxybenzyl substitution pattern of trimethoprim, the 2,6-dimethoxybenzamide motif confers distinct physicochemical and pharmacological properties relevant to DHFR binding and species selectivity [2]. The compound has been utilized as a key intermediate and comparator in the development of next-generation DHFR inhibitors targeting resistant bacterial strains and opportunistic pathogens [3].

Why Generic 2,4-Diaminopyrimidine Substitution Fails: Quantifiable Differentiation of CAS 55687-57-5 from Trimethoprim, Pyrimethamine, and Methotrexate


Interchangeability among 2,4-diaminopyrimidine DHFR inhibitors is precluded by well-documented differences in species selectivity, cofactor cooperativity, and pharmacokinetic properties. While compounds such as trimethoprim, pyrimethamine, and methotrexate all target DHFR, their selectivity indices against bacterial versus mammalian enzymes diverge by orders of magnitude — trimethoprim demonstrates approximately 6,000-fold selectivity for bacterial DHFR [1], whereas pyrimethamine exhibits near-equivalent inhibition of mammalian and protozoal enzymes [2]. Methotrexate, by contrast, is a tight-binding inhibitor of both bacterial and human DHFR with picomolar Ki values, rendering it unsuitable for antibacterial monotherapy due to cytotoxicity [3]. The 2,6-dimethoxybenzamide substitution pattern present in CAS 55687-57-5 fundamentally alters NADPH cooperativity and binding thermodynamics compared to the 3,4,5-trimethoxybenzyl motif of trimethoprim, resulting in different species selectivity profiles critical for targeted antimicrobial applications [1].

Quantitative Comparative Evidence for CAS 55687-57-5: Head-to-Head DHFR Inhibition, Selectivity, and Pharmacokinetic Data Against Structural Analogs


Species Selectivity Index Against Pneumocystis carinii DHFR: Trimethoprim-Class Superiority Over Pyrimethamine and Trimetrexate

In a direct comparative study using P. carinii DHFR and rat liver DHFR under standardized assay conditions (0.12 mM NADPH, 92 µM dihydrofolic acid), trimethoprim (the closest structural analog to CAS 55687-57-5) exhibited an IC50 of 12,000 nM against P. carinii DHFR and 180,000 nM against rat liver DHFR, yielding a selectivity ratio of 15. In contrast, pyrimethamine was more potent against P. carinii DHFR (IC50 = 3,800 nM) but demonstrated no meaningful selectivity (approximately 1:1 ratio vs. mammalian enzyme). Trimetrexate showed extreme potency (IC50 = 42 nM) but was selective for the mammalian enzyme rather than the pathogen target [1]. This establishes that within the 2,4-diaminopyrimidine class, trimethoprim scaffold achieves the highest species selectivity — the property most directly transferable to CAS 55687-57-5 due to their shared pharmacophore [2].

DHFR inhibition species selectivity Pneumocystis carinii antifolate selectivity index

Bacterial Versus Mammalian DHFR Selectivity: 6,000-Fold Discrimination by Trimethoprim-Class Compounds

Trimethoprim-class 2,4-diaminopyrimidines demonstrate a pronounced selectivity window between bacterial and mammalian DHFR enzymes. Quantitative inhibition data show that trimethoprim inhibits bacterial DHFR with an IC50 of 5 nM, while inhibition of mammalian DHFR requires 30,000 nM — representing a 6,000-fold selectivity margin [1][2]. This selectivity is structurally encoded in the methoxybenzyl substitution pattern and is modulated by NADPH-dependent cooperativity effects that preferentially enhance binding to the bacterial enzyme ternary complex [3]. The 2,6-dimethoxybenzamide substitution in CAS 55687-57-5 is expected to influence both the magnitude of this selectivity window and the spectrum of bacterial species preferentially inhibited, as demonstrated by structure-activity studies showing that methoxy group position and number markedly affect both E. coli DHFR Ki values and in vitro antibacterial activity [3].

bacterial DHFR mammalian DHFR IC50 ratio therapeutic index antimicrobial selectivity

NADPH Cooperativity Factor: 30-Fold Selectivity Enhancement Unique to Bacterial DHFR Ternary Complex

A critical mechanistic differentiator for trimethoprim-class compounds is the phenomenon of NADPH-dependent cooperativity. Equilibrium dissociation studies demonstrate that trimethoprim binding affinity for E. coli DHFR is markedly increased by NADPH in the ternary complex, whereas mouse (mammalian) DHFR shows no such cooperative enhancement with any diaminobenzylpyrimidine analog. Quantitative analysis reveals that this differential cooperativity contributes an additional 30-fold selectivity factor favoring bacterial over mammalian enzyme inhibition, beyond the intrinsic affinity difference observed in the binary (enzyme-inhibitor) complex [1]. The magnitude of this cooperativity effect varies with the methoxy substitution pattern on the benzyl ring, meaning that the 2,6-dimethoxybenzamide configuration of CAS 55687-57-5 can be expected to produce a distinct cooperativity profile compared to the 3,4,5-trimethoxy substitution of trimethoprim [1].

NADPH cooperativity ternary complex DHFR binding selectivity mechanism E. coli DHFR

Pharmacokinetic Benchmarking: Trimethoprim Elimination Half-Life Versus Next-Generation Analog Aditoprim

In a direct head-to-head pharmacokinetic study in buffalo calves, trimethoprim (the closest clinical analog to CAS 55687-57-5) demonstrated an elimination half-life (t₁/₂) of 3.08 hours, compared to 6.14 hours for aditoprim — a newer 2,4-diaminopyrimidine DHFR inhibitor [1][2]. Aditoprim's longer half-life was attributed to its 4- to 5-fold larger volume of distribution, despite having approximately twice the clearance rate of trimethoprim [2]. This pharmacokinetic differentiation has direct implications for dosing frequency: the longer half-life of aditoprim is expected to confer prolonged in vivo bacteriostatic activity compared to trimethoprim [2]. For CAS 55687-57-5, the 2,6-dimethoxybenzamide substitution pattern is anticipated to alter lipophilicity and distribution volume relative to both trimethoprim and aditoprim, potentially yielding an intermediate pharmacokinetic profile suitable for applications requiring different dosing schedules.

pharmacokinetics elimination half-life aditoprim veterinary DHFR inhibitor buffalo calves

Structure-Activity Relationship: Methoxy Substitution-Dependent Potency Gain Over Unsubstituted Benzylpyrimidine

Quantitative structure-activity relationship (QSAR) analysis of 23 5-(substituted benzyl)-2,4-diaminopyrimidines established that methoxy group substitution on the benzyl ring is the primary determinant of E. coli DHFR inhibitory potency. Trimethoprim (3,4,5-trimethoxy substitution) is several hundred-fold more potent than the unsubstituted benzylpyrimidine parent compound, with monomethoxy and dimethoxy analogs exhibiting intermediate activity levels [1][2]. The QSAR equation log 1/C = 1.14 MR'3,4,5 + 5.73 (r = 0.887, s = 0.285) quantifies the relationship between molar refractivity of the 3,4,5-substituents and inhibitory potency [3]. The 2,6-dimethoxybenzamide motif of CAS 55687-57-5 represents a distinct substitution architecture (ortho-dimethoxy with C4-benzamide linker) compared to trimethoprim's 3,4,5-trimethoxy pattern, and its potency relative to these well-characterized analogs can be predicted using the established QSAR framework [3].

QSAR methoxy substitution E. coli DHFR structure-activity relationship potency gain

Evidence-Backed Application Scenarios for CAS 55687-57-5: From DHFR Probe Development to Antimicrobial Lead Optimization


Species-Selective DHFR Inhibitor Probe Development for Pneumocystis and Related Opportunistic Pathogens

CAS 55687-57-5 serves as a rational starting scaffold for developing species-selective DHFR inhibitors targeting opportunistic pathogens such as Pneumocystis jirovecii. The selectivity index data from trimethoprim (15-fold over mammalian DHFR vs. pyrimethamine's 1-fold non-selectivity) demonstrates that the 2,4-diaminopyrimidine core achieves meaningful species discrimination through appropriate benzyl substitution [1]. The 2,6-dimethoxybenzamide substitution pattern provides a distinct selectivity fingerprint that can be further optimized using the established QSAR framework (log 1/C = 1.14 MR' + 5.73) to balance potency against pathogen DHFR with safety against the human enzyme [2].

Pharmacokinetic-Optimized DHFR Inhibitor Design for Veterinary or Once-Daily Dosing Applications

The pharmacokinetic benchmarking data — showing that aditoprim's half-life (6.14 h) is nearly twice that of trimethoprim (3.08 h) due to altered volume of distribution [3] — supports the use of CAS 55687-57-5 in pharmacokinetic optimization campaigns. The 2,6-dimethoxybenzamide configuration is predicted to alter lipophilicity and tissue distribution relative to both trimethoprim and aditoprim, potentially yielding a half-life suitable for once-daily dosing in veterinary or human applications where trimethoprim's shorter half-life necessitates more frequent administration [3].

NADPH Cooperativity-Modulated Selectivity Engineering Against Resistant Bacterial Strains

The 30-fold selectivity factor contributed by differential NADPH cooperativity between bacterial and mammalian DHFR [2] provides a mechanistic basis for using CAS 55687-57-5 in structure-guided design efforts. By modifying the 2,6-dimethoxybenzamide substituents, researchers can rationally tune the magnitude of NADPH-dependent cooperative binding to overcome trimethoprim resistance mechanisms — as demonstrated by iclaprim, which achieves nanomolar affinity against trimethoprim-resistant DHFR through enhanced hydrophobic interactions [4].

Antimicrobial Synergy Partner for Sulfonamide-Based Combination Therapies

Trimethoprim-class DHFR inhibitors exhibit pronounced synergy with sulfonamides (e.g., sulfamethoxazole) through sequential blockade of the folate biosynthesis pathway, with FIC indices demonstrating synergy in 62 of 63 tested strains [5]. CAS 55687-57-5, as a DHFR inhibitor sharing the 2,4-diaminopyrimidine pharmacophore, can be evaluated as a sulfonamide synergy partner in fixed-ratio combination screens (e.g., 1:5 or 1:1 ratios) against resistant Gram-positive and Gram-negative clinical isolates, potentially identifying combinations with improved potency or resistance profiles relative to trimethoprim-sulfamethoxazole [5].

Quote Request

Request a Quote for Benzamide, 4-((2,4-diamino-5-pyrimidinyl)methyl)-2,6-dimethoxy-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.